![molecular formula C15H15ClN2O3S B5754402 N-(2-chlorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5754402.png)
N-(2-chlorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chlorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide, also known as Methylsulfonylmethane (MSM), is a naturally occurring compound found in plants, animals, and humans. MSM is widely used in scientific research due to its anti-inflammatory and antioxidant properties.
Wirkmechanismus
The exact mechanism of action of MSM is not fully understood. However, it is believed that MSM works by reducing inflammation and oxidative stress in the body. MSM has been shown to reduce the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines. It has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx).
Biochemical and Physiological Effects:
MSM has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in the body. It has also been shown to improve joint mobility and reduce pain in individuals with osteoarthritis. MSM has been shown to improve skin health by reducing inflammation and improving collagen production. It has also been shown to improve exercise performance by reducing muscle damage and oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
MSM has a number of advantages for lab experiments. It is a naturally occurring compound that is readily available and easy to synthesize. It has been extensively studied and has a well-established safety profile. However, MSM does have some limitations for lab experiments. It has a short half-life in the body and may require frequent dosing. It may also have variable absorption and bioavailability depending on the formulation.
Zukünftige Richtungen
There are a number of future directions for MSM research. One area of interest is the potential use of MSM in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. MSM has been shown to have neuroprotective effects and may be able to reduce inflammation and oxidative stress in the brain. Another area of interest is the potential use of MSM in the treatment of cancer. MSM has been shown to have anti-cancer properties and may be able to inhibit tumor growth and metastasis. Finally, future research may focus on optimizing the dosing and formulation of MSM to improve its absorption and bioavailability.
Synthesemethoden
MSM can be synthesized by the oxidation of dimethyl sulfoxide (DMSO) using hydrogen peroxide or other oxidizing agents. The synthesis process involves the reaction of DMSO with hydrogen peroxide in the presence of a catalyst such as silver oxide or sodium hydroxide. The resulting product is then purified and crystallized to obtain MSM.
Wissenschaftliche Forschungsanwendungen
MSM has been extensively studied for its potential health benefits. It has been shown to have anti-inflammatory, antioxidant, and analgesic properties. MSM has been studied for its potential use in the treatment of various conditions such as osteoarthritis, rheumatoid arthritis, and inflammatory bowel disease. It has also been studied for its potential use in the treatment of skin conditions such as acne, rosacea, and eczema.
Eigenschaften
IUPAC Name |
N-(2-chlorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3S/c1-18(22(2,20)21)14-10-6-3-7-11(14)15(19)17-13-9-5-4-8-12(13)16/h3-10H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTRRJPJWTCILJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1C(=O)NC2=CC=CC=C2Cl)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 3-[(2-methylbenzoyl)amino]benzoate](/img/structure/B5754330.png)
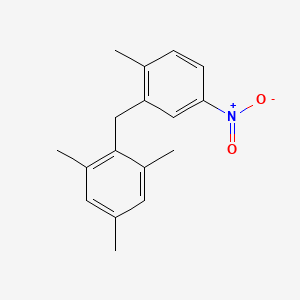
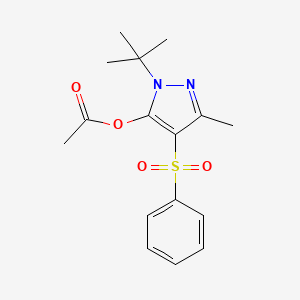
![1-(4-methoxyphenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]ethanone](/img/structure/B5754340.png)
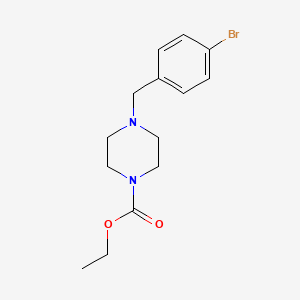

![N,1-dimethyl-N-[3-(2-nitrophenyl)-2-propen-1-yl]-4-piperidinamine](/img/structure/B5754347.png)
![5-[4-(1H-tetrazol-1-yl)phenyl]-2-furaldehyde](/img/structure/B5754348.png)
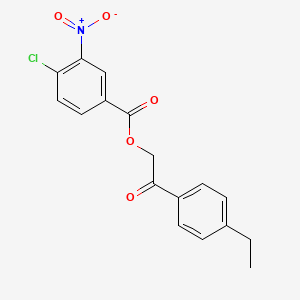

![4-(4-pyridinyl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B5754381.png)

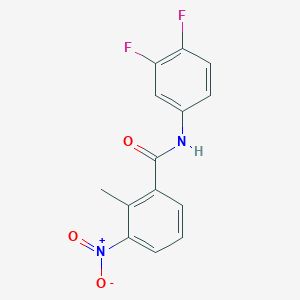
![4-[(4-ethoxybenzyl)amino]phenol](/img/structure/B5754409.png)